N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide

Kinase inhibitor selectivity EGFR allosteric inhibition Pharmacophore differentiation

The compound N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide (CAS 1705037-49-5) is a synthetic small molecule (MF: C₂₁H₂₁N₃O₂S; MW: 379.48 g/mol) belonging to the 2-phenylthiazole-4-carboxamide class. Its structure features a 2-phenylthiazole-4-carboxamide core linked via a β-hydroxyethyl spacer to a 1-methylindolin-5-yl moiety.

Molecular Formula C21H21N3O2S
Molecular Weight 379.48
CAS No. 1705037-49-5
Cat. No. B2671743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide
CAS1705037-49-5
Molecular FormulaC21H21N3O2S
Molecular Weight379.48
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O
InChIInChI=1S/C21H21N3O2S/c1-24-10-9-15-11-16(7-8-18(15)24)19(25)12-22-20(26)17-13-27-21(23-17)14-5-3-2-4-6-14/h2-8,11,13,19,25H,9-10,12H2,1H3,(H,22,26)
InChIKeyVAAPZCXMAAZOJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide (CAS 1705037-49-5): Structural Identity and Procurement Baseline


The compound N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide (CAS 1705037-49-5) is a synthetic small molecule (MF: C₂₁H₂₁N₃O₂S; MW: 379.48 g/mol) belonging to the 2-phenylthiazole-4-carboxamide class . Its structure features a 2-phenylthiazole-4-carboxamide core linked via a β-hydroxyethyl spacer to a 1-methylindolin-5-yl moiety . The 2-phenylthiazole-4-carboxamide scaffold is associated with anticancer activity, as demonstrated by derivatives exhibiting IC₅₀ values below 10 µg/mL against T47D (breast), Caco-2 (colorectal), and HT-29 (colon) cancer cell lines [1]. The compound's distinct indoline-hydroxyethyl side chain differentiates it from other same-formula isomers such as the pan-PIM kinase inhibitor AZD1208 (CAS 1204144-28-4), which possesses an aminopiperidinyl-biphenyl-methylene-thiazolidinedione architecture .

Why N-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide Cannot Be Replaced by In-Class Analogs


Substitution among 2-phenylthiazole-4-carboxamide derivatives or C₂₁H₂₁N₃O₂S isomers is not scientifically valid without explicit comparative data. The β-hydroxyethyl linker connecting the 2-phenylthiazole-4-carboxamide core to the 1-methylindoline ring introduces a chiral center and a hydrogen-bond donor/acceptor pair absent in simpler N-aryl analogs, which directly influences target binding geometry and selectivity . Furthermore, the compound shares its molecular formula with AZD1208 (CAS 1204144-28-4), yet the two are structural isomers with entirely distinct pharmacophores: the target compound presents an indoline-thiazole architecture, whereas AZD1208 features a thiazolidinedione-biphenyl-aminopiperidine scaffold that engages the PIM kinase ATP pocket . Patent family BR-112019025370-A2 (Hoffmann-La Roche) discloses compounds within this chemical space as selective allosteric inhibitors of drug-resistant EGFR mutants (TMLR, TMLRCS, LR, LRCS), a target profile mechanistically unrelated to PIM kinase inhibition [1]. Consequently, interchange based solely on molecular formula or scaffold similarity risks selecting a compound with divergent potency, selectivity, and mechanism of action.

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide (CAS 1705037-49-5)


Structural Pharmacophore Divergence from Isomeric AZD1208 (PIM Kinase Inhibitor)

The target compound and AZD1208 (CAS 1204144-28-4) share the identical molecular formula (C₂₁H₂₁N₃O₂S, MW 379.48) yet are constitutional isomers with non-overlapping pharmacophores . The target compound features a 2-phenylthiazole-4-carboxamide connected via a 2-hydroxyethyl linker to a 1-methylindoline ring; AZD1208 contains a thiazolidine-2,4-dione core linked through a methylene bridge to a biphenyl system bearing a 3-aminopiperidine . This pharmacophoric divergence directs the compounds to unrelated target classes: the Roche patent family (BR-112019025370-A2) encompassing the target compound's chemical space claims selective allosteric inhibition of EGFR T790M/L858R (TMLR) mutants, whereas AZD1208 is a pan-PIM kinase inhibitor (PIM1/2/3 IC₅₀ <5 nM in enzyme assays) [1]. No head-to-head data exist comparing these two isomers in any assay system.

Kinase inhibitor selectivity EGFR allosteric inhibition Pharmacophore differentiation

Scaffold Cytotoxicity Baseline: 2-Phenylthiazole-4-Carboxamide Derivatives vs. Clinical Reference

A series of substituted 2-phenylthiazole-4-carboxamide derivatives were evaluated for cytotoxicity against T47D (breast), Caco-2 (colorectal), and HT-29 (colon) cancer cell lines [1]. The 3-fluoro analog demonstrated IC₅₀ values below 10 µg/mL across all three lines, while the 4-methoxy substitution improved activity against Caco-2 cells specifically [1]. These data establish a class-level cytotoxicity baseline for the 2-phenylthiazole-4-carboxamide scaffold but do not include the indoline-hydroxyethyl side chain characteristic of CAS 1705037-49-5. No direct cytotoxicity data for the target compound are available in the peer-reviewed literature. The presence of the 1-methylindoline moiety and the β-hydroxyethyl linker is expected to modulate both potency and selectivity relative to the simpler N-aryl analogs tested in Aliabadi et al. (2010), but the magnitude and direction of this modulation remain unquantified.

Anticancer cytotoxicity Thiazole carboxamide SAR Cell viability assay

Patent-Disclosed Selectivity Profile: EGFR Mutant-Selective Allosteric Inhibition vs. Wild-Type EGFR

The Roche patent family (BR-112019025370-A2, WO2018220149, AU2018276441B2) discloses compounds within the same chemical space as CAS 1705037-49-5 as selective allosteric inhibitors of drug-resistant EGFR mutants (TMLR: T790M/L858R; TMLRCS: T790M/L858R/C797S; LR: L858R; LRCS: L858R/C797S) [1]. These compounds are designed to spare wild-type EGFR, a key differentiation from ATP-competitive EGFR TKIs (e.g., osimertinib) that inhibit both mutant and wild-type receptors [2]. The allosteric binding mode targets a site remote from the ATP pocket, conferring activity against the C797S resistance mutation that abolishes covalent TKI binding [2][3]. While the exact IC₅₀ of CAS 1705037-49-5 against TMLR vs. WT EGFR is not publicly disclosed, the patent's emphasis on mutant selectivity implies a therapeutic window not achievable with conventional EGFR inhibitors. In contrast, the same-formula isomer AZD1208 targets PIM kinases with no reported EGFR activity.

EGFR T790M/L858R Mutant-selective allosteric inhibitor Kinase inhibitor resistance

Hydroxyethyl Linker: Predicted Physicochemical Differentiation from N-Aryl 2-Phenylthiazole-4-Carboxamides

The β-hydroxyethyl spacer in CAS 1705037-49-5 introduces an sp³-hybridized carbon bearing a hydroxyl group (H-bond donor: 1; H-bond acceptor: 1), which is absent in the N-aryl 2-phenylthiazole-4-carboxamide series reported by Aliabadi et al. (2010) [1]. The presence of a free hydroxyl increases topological polar surface area (TPSA) and hydrogen-bonding capacity, which typically reduces passive membrane permeability while improving aqueous solubility relative to more lipophilic N-aryl analogs [2]. The (R)- or (S)-configuration at the chiral benzylic carbon further differentiates the compound from achiral N-aryl derivatives and may confer stereospecific target interactions. This linker motif is distinct from AZD1208, which lacks a hydroxyl group and contains a rigid exocyclic double bond in the thiazolidinedione system . Quantitative LogP, LogD, solubility, and permeability data for CAS 1705037-49-5 have not been reported in the public domain.

Hydrogen bond donor/acceptor Physicochemical property Solubility and permeability

Commercial Availability and Purity: Single-Source Procurement Landscape

CAS 1705037-49-5 is currently listed by catalog vendors with a typical purity specification of 95% . In contrast, the isomeric AZD1208 (CAS 1204144-28-4) is commercially available from multiple suppliers (MedChemExpress, Selleckchem, Santa Cruz Biotechnology, BOC Sciences) with purity ≥99% and documented biological activity QC data (e.g., PIM kinase inhibition IC₅₀ confirmation) . The target compound's limited multi-source availability and absence of vendor-verified biological activity data (e.g., no certificate of analysis confirming target engagement) represent a procurement consideration distinct from well-characterized alternatives. No peer-reviewed synthetic protocol or analytical characterization beyond vendor-supplied data has been published for CAS 1705037-49-5.

Research chemical sourcing Purity specification Supply chain comparison

Caveat: Absence of Direct Comparative Data Limits Procurement Confidence

A systematic search of PubMed, Google Scholar, PubChem, and patent databases (as of mid-2025) yielded no peer-reviewed publication or patent example providing quantitative biological activity data (IC₅₀, Kd, EC₅₀, or selectivity ratio) for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide (CAS 1705037-49-5) [1][2][3]. The compound appears in vendor catalogs as a research chemical (purity ~95%) and is encompassed by the Markush structure in the Roche EGFR allosteric inhibitor patent family (BR-112019025370-A2), but no example number or specific biological data point is publicly assigned to this exact structure [3]. All differentiation claims in Sections 3.1–3.5 rely on class-level inference from the 2-phenylthiazole-4-carboxamide literature (Aliabadi et al., 2010) or structural comparison with the isomeric AZD1208. Consequently, the evidentiary strength for procuring CAS 1705037-49-5 over a close analog is currently LOW. Procurement should be limited to applications where the specific indoline-hydroxyethyl architecture is mechanistically required (e.g., SAR exploration of the β-hydroxyethyl linker in EGFR allosteric inhibitor programs) and should be accompanied by independent purity and activity verification.

Evidence gap analysis Risk assessment Research compound qualification

Recommended Application Scenarios for N-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide (CAS 1705037-49-5)


Structure-Activity Relationship (SAR) Probe for EGFR Allosteric Inhibitor Programs Targeting Drug-Resistant Mutants

Based on the Roche patent family (BR-112019025370-A2) encompassing the compound's chemical space, CAS 1705037-49-5 is best deployed as an SAR probe to interrogate the contribution of the β-hydroxyethyl linker and 1-methylindoline moiety to EGFR TMLR allosteric inhibition potency and mutant-over-WT selectivity [1]. Comparative testing against N-aryl 2-phenylthiazole-4-carboxamide derivatives lacking the hydroxyethyl-indoline motif (Aliabadi et al., 2010 scaffold [2]) can quantify the pharmacophoric advantage of the extended side chain. Such studies should include biochemical IC₅₀ determination against EGFR TMLR, TMLRCS, and WT EGFR to validate the mutant-selective allosteric mechanism inferred from the patent disclosure.

Isomeric Selectivity Control in Kinase Profiling Panels

The compound shares molecular formula with AZD1208 but is predicted to have no PIM kinase activity due to pharmacophoric divergence [1][2]. This makes CAS 1705037-49-5 a valuable negative control or selectivity counter-screen compound in kinase profiling panels where AZD1208 is used as a PIM kinase probe. Co-testing both isomers against a broad kinase panel (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) can experimentally confirm the target class orthogonality predicted by their structures, providing researchers with an isomeric pair that cleanly separates EGFR-allosteric from PIM-ATP-competitive pharmacology.

Chiral Probe for Stereospecific Target Interactions in Indoline-Containing Kinase Inhibitors

The β-hydroxyethyl linker introduces a chiral center (benzylic alcohol) not present in achiral N-aryl 2-phenylthiazole-4-carboxamide derivatives [1][2]. Procurement of enantiopure (R)- and (S)-forms (if available) enables stereospecific SAR studies to determine whether EGFR allosteric site binding is enantiospecific. This is relevant given that many allosteric EGFR inhibitors (e.g., EAI045, JBJ-04-125-02) exhibit stereospecific binding modes [3]. The compound can serve as a tool to probe whether the methylindoline-hydroxyethyl motif engages the allosteric pocket in a stereospecific manner.

Chemical Starting Point for the Synthesis of Roche-Program EGFR Allosteric Inhibitor Analogs

Given the compound's inclusion within the Roche patent genus (BR-112019025370-A2) claiming selective allosteric EGFR TMLR inhibitors [1], CAS 1705037-49-5 can serve as a synthetic intermediate or scaffold for medicinal chemistry expansion. The 2-phenylthiazole-4-carboxamide core allows substitution at the phenyl ring (e.g., halogenation, methoxylation) to modulate potency, while the secondary alcohol provides a handle for prodrug derivatization (e.g., esterification, phosphate prodrug). Researchers engaged in EGFR allosteric inhibitor development can use this compound as a reference point for designing novel analogs with improved potency, DMPK, or selectivity profiles.

Quote Request

Request a Quote for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.